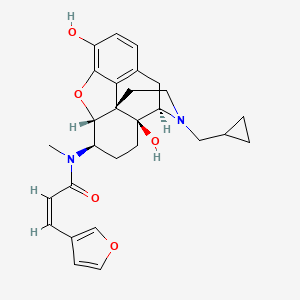
2Z-Nalfurafine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as an antipruritic (anti-itch) agent, particularly for patients undergoing hemodialysis who suffer from uremic pruritus . This compound is notable for its ability to alleviate itching without causing significant central nervous system side effects, such as hallucinations or dysphoria, which are commonly associated with other kappa-opioid receptor agonists .
Métodos De Preparación
The synthesis of 2Z-Nalfurafine involves several steps, starting from the structural modification of the opioid antagonist naltrexone . The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the morphinan core structure, which is achieved through a series of cyclization reactions.
Functional group modifications:
Final modifications:
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. These methods often involve the use of high-yield reactions and efficient purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
2Z-Nalfurafine undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Various substitution reactions can be carried out on the aromatic rings and other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
2Z-Nalfurafine exerts its effects by selectively binding to and activating the kappa-opioid receptor (KOR). This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) within the cell . The reduction in cAMP levels leads to the inhibition of neurotransmitter release, which in turn reduces the sensation of itching . Additionally, this compound has been shown to modulate the activity of various ion channels and signaling pathways, further contributing to its antipruritic effects .
Comparación Con Compuestos Similares
2Z-Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and potency, as well as its lack of significant central nervous system side effects . Similar compounds include:
Propiedades
Fórmula molecular |
C28H32N2O5 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
(Z)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4-/t20-,22-,26+,27+,28-/m1/s1 |
Clave InChI |
XGZZHZMWIXFATA-VQNNHZPYSA-N |
SMILES isomérico |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C\C7=COC=C7 |
SMILES canónico |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



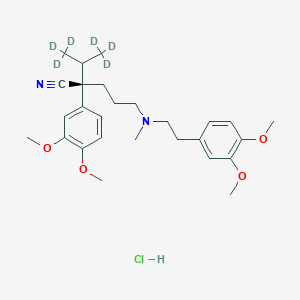


![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)

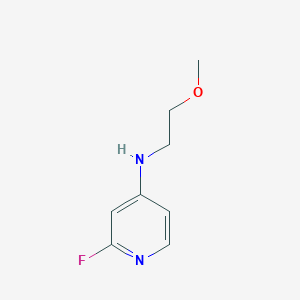
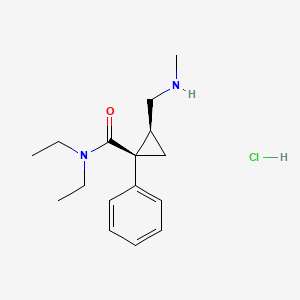


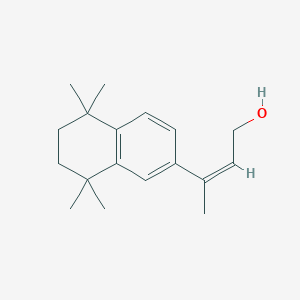
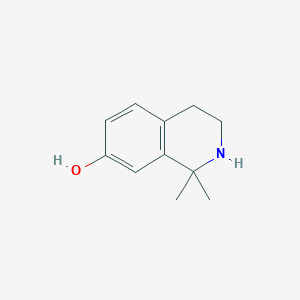
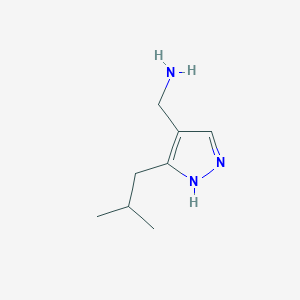
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
